molecular formula C7H12BrN3O2S2 B12683590 Acetimidic acid, thio-, ester with 5-(mercaptomethyl)uracil,monohydrobromide CAS No. 7128-98-5

Acetimidic acid, thio-, ester with 5-(mercaptomethyl)uracil,monohydrobromide

Katalognummer: B12683590
CAS-Nummer: 7128-98-5
Molekulargewicht: 314.2 g/mol
InChI-Schlüssel: KBYAZYQWTNJHMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetimidic acid, thio-, ester with 5-(mercaptomethyl)uracil, monohydrobromide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both thioester and uracil components, making it a subject of interest in organic chemistry and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetimidic acid, thio-, ester with 5-(mercaptomethyl)uracil, monohydrobromide typically involves the esterification of acetimidic acid with 5-(mercaptomethyl)uracil. This reaction is often carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of specific catalysts, solvents, and temperature controls to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity product for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Acetimidic acid, thio-, ester with 5-(mercaptomethyl)uracil, monohydrobromide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

Acetimidic acid, thio-, ester with 5-(mercaptomethyl)uracil, monohydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetimidic acid, thio-, ester with 5-(mercaptomethyl)uracil, monohydrobromide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding to enzymes and other proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thioesters and uracil derivatives, such as:

  • Acetimidic acid
  • 5-(Mercaptomethyl)uracil
  • Thioacetamide

Uniqueness

What sets Acetimidic acid, thio-, ester with 5-(mercaptomethyl)uracil, monohydrobromide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

7128-98-5

Molekularformel

C7H12BrN3O2S2

Molekulargewicht

314.2 g/mol

IUPAC-Name

ethanethioamide;5-(sulfanylmethyl)-1H-pyrimidine-2,4-dione;hydrobromide

InChI

InChI=1S/C5H6N2O2S.C2H5NS.BrH/c8-4-3(2-10)1-6-5(9)7-4;1-2(3)4;/h1,10H,2H2,(H2,6,7,8,9);1H3,(H2,3,4);1H

InChI-Schlüssel

KBYAZYQWTNJHMJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=S)N.C1=C(C(=O)NC(=O)N1)CS.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.